Absolute Stereochemical Configuration for D-Peptide Therapeutics
H-D-Thr(bzl)-OH provides the D-enantiomer of threonine. This is a critical differentiator from the L-enantiomer, H-L-Thr(Bzl)-OH, for applications requiring resistance to proteolytic degradation. D-peptides are not recognized by naturally occurring L-proteases, a feature that can significantly enhance in vivo stability and prolong half-life, a key parameter in therapeutic peptide design , . This is a class-level inference of benefit derived from the D-amino acid's inherent property; quantitative comparative data between D- and L-Thr(Bzl)-OH is not available in the identified sources, but the biological principle is well-established .
| Evidence Dimension | Stereochemical configuration at α-carbon |
|---|---|
| Target Compound Data | (2R,3S)-configuration (D-Thr) |
| Comparator Or Baseline | (2S,3R)-configuration (L-Thr) for H-L-Thr(Bzl)-OH |
| Quantified Difference | Inversion of chiral center |
| Conditions | Stereochemical analysis by polarimetry or chiral chromatography |
Why This Matters
Selecting the correct enantiomer is paramount for creating D-peptides with enhanced resistance to enzymatic degradation, a key differentiator from L-peptide-based drugs.
